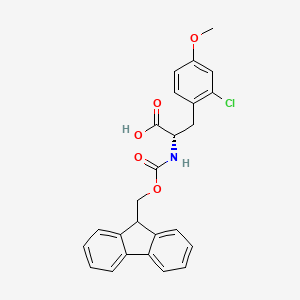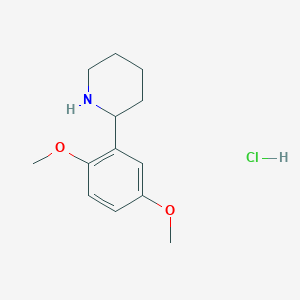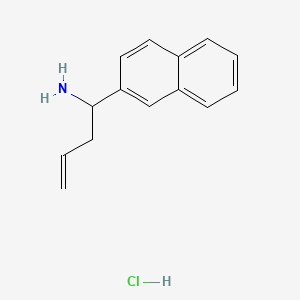![molecular formula C14H9F3OS B8182027 S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate](/img/structure/B8182027.png)
S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate
Overview
Description
S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate: is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of a biphenyl derivative with a trifluoromethylating agent such as trifluoromethyltrimethylsilane in the presence of a catalyst like tetrabutylammonium fluoride . The reaction conditions often include the use of solvents like tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to facilitate the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium trifluoroacetate or trifluoromethyltrimethylsilane in the presence of catalysts.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Substitution: Introduction of various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate is used as a building block in the synthesis of more complex organofluorine compounds. Its unique properties make it valuable in the development of new materials with specific chemical and physical characteristics .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate is used in the development of agrochemicals and specialty chemicals. Its properties can improve the efficacy and environmental profile of these products .
Mechanism of Action
The mechanism by which S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological or chemical activities. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the biphenyl and carbothioate groups.
Trifluoromethylphenyl sulfide: Contains a trifluoromethyl group and a sulfur atom but differs in the overall structure.
Uniqueness: S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate is unique due to its combination of a trifluoromethyl group with a biphenyl structure and a carbothioate functional group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
S-(trifluoromethyl) 4-phenylbenzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3OS/c15-14(16,17)19-13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAUFDGEGMXCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline)](/img/structure/B8181946.png)
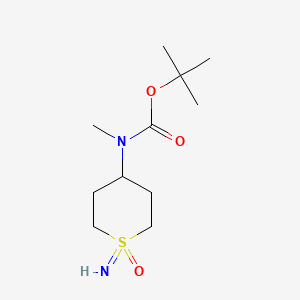
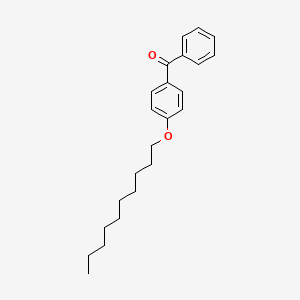
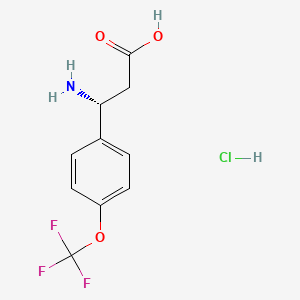
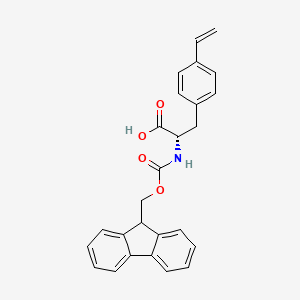
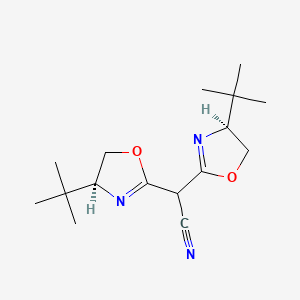
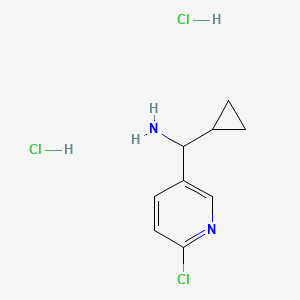

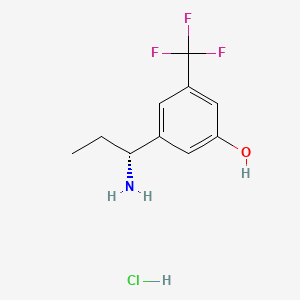
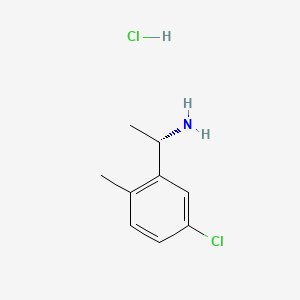
![(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B8181994.png)
